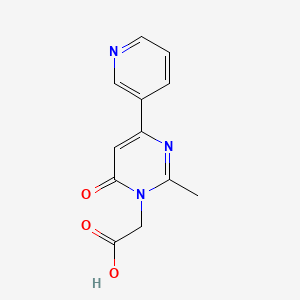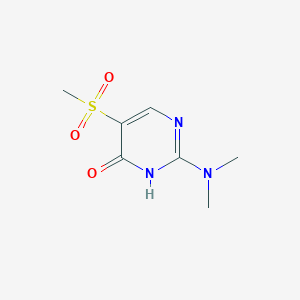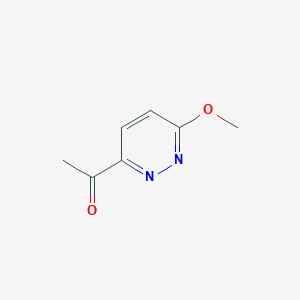![molecular formula C15H9FN4O2 B15054875 5-(2-(3-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B15054875.png)
5-(2-(3-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-(3-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a benzo[d]oxazole moiety with an oxadiazole ring, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole . This intermediate can then be reacted with appropriate reagents to introduce the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-(3-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and oxadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules.
Biology: It has shown promise in biological assays for its antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 5-(2-(3-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s effects are often mediated through pathways involving oxidative stress, apoptosis, or signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
Compared to these similar compounds, 5-(2-(3-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine stands out due to the presence of both fluorophenyl and oxadiazole moieties, which confer unique chemical reactivity and biological activity. This combination enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development .
Eigenschaften
Molekularformel |
C15H9FN4O2 |
|---|---|
Molekulargewicht |
296.26 g/mol |
IUPAC-Name |
5-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H9FN4O2/c16-10-3-1-2-8(6-10)13-18-11-7-9(4-5-12(11)21-13)14-19-20-15(17)22-14/h1-7H,(H2,17,20) |
InChI-Schlüssel |
CIUKDKUQRUDQER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)C4=NN=C(O4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



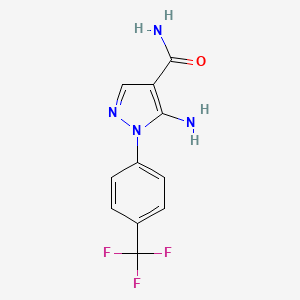
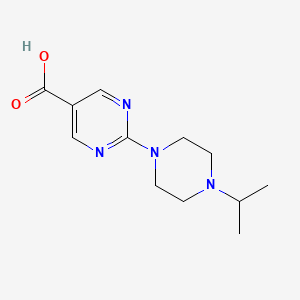
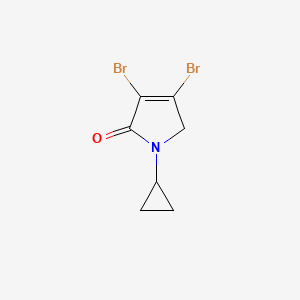

![2-(3-Fluorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15054825.png)

![5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile](/img/structure/B15054833.png)
![2-Chloro-4-isobutyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15054834.png)
